OTX008

Descripción general

Descripción

Aplicaciones Científicas De Investigación

OTX-008 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como herramienta para estudiar las interacciones entre galectina-1 y sus ligandos.

Medicina: Explorado como un posible agente terapéutico para el tratamiento del cáncer debido a sus propiedades antineoplásicas y antiangiogénicas

Industria: Utilizado en el desarrollo de nuevos fármacos y estrategias terapéuticas que se dirigen a la galectina-1.

Mecanismo De Acción

OTX-008 ejerce sus efectos uniéndose directamente a la galectina-1, induciendo cambios conformacionales que inhiben su unión a los carbohidratos . Esta inhibición interrumpe el papel de la galectina-1 en la proliferación celular, la apoptosis y la angiogénesis, lo que lleva a una reducción del crecimiento tumoral y la angiogénesis . El compuesto también mejora la oxidación de galectina-1, promoviendo su degradación a través de la vía del proteasoma .

Safety and Hazards

Direcciones Futuras

OTX-008 has shown promising results in preclinical studies and is currently undergoing a phase I clinical trial . It has been found to inhibit tumor growth and induce tumor vessel normalization in human head and neck squamous cell carcinoma models . These findings suggest that targeting galectin-1, e.g., by OTX-008, may be an effective approach to treat cancer patients as stand-alone therapy or in combination with other standards of care .

Análisis Bioquímico

Biochemical Properties

OTX008 interacts with galectin-1, a protein involved in various cellular processes . It binds directly to galectin-1, inducing a conformational change that reduces galectin-1’s binding to carbohydrates . This interaction inhibits galectin-1 expression and ERK1/2 and AKT-dependent survival pathways in certain cells .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It inhibits the proliferation and invasion of cancer cells at micromolar concentrations . This compound also affects endothelial cell proliferation, motility, invasiveness, and cord formation . The effects of this compound on tumor cell proliferation vary among cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits galectin-1 expression and ERK1/2 and AKT-dependent survival pathways, and induces G2/M cell cycle arrest through CDK1 . This compound also enhances the anti-proliferative effects of Semaphorin-3A (Sema3A) in certain cells and reverses invasion induced by exogenous galectin-1 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound treatment is associated with the down-regulation of galectin-1 and Ki67 in treated tumors, as well as decreased microvessel density and VEGFR2 expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, this compound treatment (5 mg/kg/day) demonstrated a significant reduction in tumor and lung metastasize sizes without side effects .

Metabolic Pathways

It is known that this compound interacts with galectin-1, a protein involved in various cellular processes .

Transport and Distribution

It is known that this compound is rapidly absorbed and distributed after single subcutaneous administration .

Subcellular Localization

It is known that this compound binds directly to galectin-1, a protein that can be found in various compartments within the cell .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

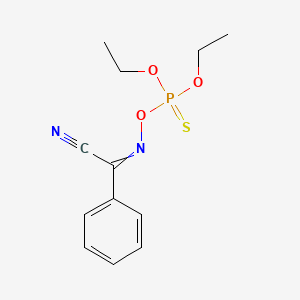

OTX-008 se sintetiza a través de una serie de reacciones químicas que involucran derivados de calixareno. La síntesis típicamente involucra la funcionalización de calixareno con sustituyentes específicos que mejoran su afinidad de unión a galectina-1 . Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para OTX-008 no están ampliamente documentados, el compuesto generalmente se produce en entornos de laboratorio controlados para fines de investigación. El proceso de producción involucra múltiples pasos de purificación para garantizar una alta pureza y consistencia .

Análisis De Reacciones Químicas

Tipos de Reacciones

OTX-008 experimenta diversas reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y modificación de OTX-008 incluyen disolventes orgánicos como etanol y dimetilsulfóxido (DMSO), así como catalizadores para facilitar las reacciones . Las condiciones de reacción a menudo implican temperaturas controladas y niveles de pH para optimizar el rendimiento y la pureza del producto .

Principales Productos Formados

Los principales productos formados a partir de las reacciones que involucran OTX-008 son típicamente derivados con actividad biológica mejorada y especificidad para galectina-1 .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad de OTX-008

OTX-008 es único en su inhibición selectiva de galectina-1, un objetivo que no suelen abordar otros agentes antineoplásicos . Esta especificidad permite la interrupción dirigida de los procesos mediados por galectina-1, lo que potencialmente reduce los efectos secundarios y mejora los resultados terapéuticos .

Propiedades

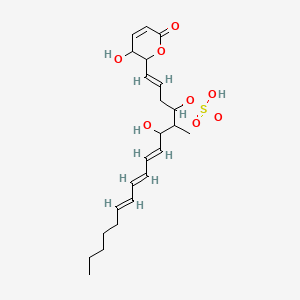

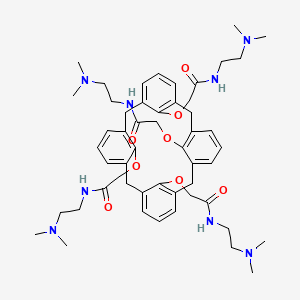

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-[[26,27,28-tris[2-[2-(dimethylamino)ethylamino]-2-oxoethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl]oxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H72N8O8/c1-57(2)25-21-53-45(61)33-65-49-37-13-9-14-38(49)30-40-16-11-18-42(51(40)67-35-47(63)55-23-27-59(5)6)32-44-20-12-19-43(52(44)68-36-48(64)56-24-28-60(7)8)31-41-17-10-15-39(29-37)50(41)66-34-46(62)54-22-26-58(3)4/h9-20H,21-36H2,1-8H3,(H,53,61)(H,54,62)(H,55,63)(H,56,64) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVAQQNDZCZBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5OCC(=O)NCCN(C)C)CC1=CC=C2)OCC(=O)NCCN(C)C)OCC(=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H72N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

937.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286936-40-1 | |

| Record name | OTX-008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286936401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OTX-008 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OTX-008 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JI63CFH5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.